molecular formula C13H13ClN2O4 B1418770 Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate CAS No. 1189105-82-5

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate

Cat. No.: B1418770
CAS No.: 1189105-82-5
M. Wt: 296.7 g/mol
InChI Key: KPLJFJYTEIHSAV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is a chemical compound with the molecular formula C13H13ClN2O4 and a molecular weight of 296.71 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate typically involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinazolines.

    Oxidation: Formation of quinazoline quinones.

    Reduction: Formation of dihydroquinazolines.

Scientific Research Applications

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
  • Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
  • Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Uniqueness

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is unique due to the presence of both chloro and dimethoxy substituents on the quinazoline ring. These substituents contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-15-8-6-10(19-3)9(18-2)5-7(8)11(14)16-12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLJFJYTEIHSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671246
Record name Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-82-5
Record name Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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